molecular formula C16H21N5O3 B5527052 4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide

4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide

Cat. No. B5527052
M. Wt: 331.37 g/mol
InChI Key: MUUSPMYDIBFLML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar N-substituted imidazolylbenzamides has been described, highlighting the processes involved in generating compounds with significant electrophysiological activities. Morgan et al. (1990) detailed the synthesis of a series of N-substituted imidazolylbenzamides, showcasing the methodology for creating compounds with potent class III electrophysiological activity, comparable to known selective class III agents undergoing clinical trials (Morgan et al., 1990).

Molecular Structure Analysis

Analysis of the molecular structure, particularly through crystallography, provides insights into the planarity and conformational specifics of related compounds. Deng et al. (2010) elucidated the structure of a benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl compound, revealing its essentially planar nature and the orientation of substituted groups, which are crucial for understanding the interactions and reactivity of such molecules (Deng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of imidazolidinyl-benzamide derivatives involve various reactions with active methylene compounds and the formation of cyclic and noncyclic products. Basheer and Rappoport (2006) have discussed reactions leading to substituted oxazolidines and thiazolidines, providing a foundation for understanding the chemical behavior of these compounds (Basheer & Rappoport, 2006).

Physical Properties Analysis

Physical properties, such as stability and photophysical characteristics, have been studied for benzimidazole derivatives, which are structurally related to the compound of interest. Patil et al. (2015) synthesized benzimidazole derivatives, revealing their fluorescent properties and thermal stability, indicative of the potential physical characteristics of similar compounds (Patil et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents and potential for various organic transformations, are crucial for understanding these compounds' utility in synthesis and application. Simonova et al. (1980) explored the reactivity of imidazolidinone derivatives, providing insights into their acylation and conversion to oxadiazolidine diones, indicative of the versatile chemical properties these compounds can exhibit (Simonova et al., 1980).

Scientific Research Applications

Corrosion Inhibition

A study by Cruz et al. (2004) explored the electrochemical behavior of imidazoline derivatives, including 1-(2-ethylamino)-2-methylimidazoline, in deaerated acid media. These compounds were evaluated for their efficiency as corrosion inhibitors. The findings suggested that imidazoline is a good corrosion inhibitor, with its efficiency attributed to active sites and plane geometry aiding in coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Cardiac Electrophysiological Activity

Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of various N-substituted imidazolylbenzamides. These compounds showed potential as class III electrophysiological agents in treating arrhythmias (Morgan et al., 1990).

Chemical Properties and Reactions

Simonova et al. (1980) investigated the chemical properties of 1-ethyl-3-aryl-2-imidazolidinones with a hydroxyurea fragment. They explored reactions such as acylation and conversion to oxadiazolidines, offering insights into the diverse chemical reactivities of these compounds (Simonova, Epshtein, Putsykin, & Baskakov, 1980).

Conjugate Addition Reactions

Jones and Hirst (1989) discussed the reactivity of the enaminoester 1-benzyl-2-ethoxycarbonylmethyleneimidazolidine with Michael acceptors, leading to 1,4-adducts. This research highlights the utility of imidazoline derivatives in organic synthesis (Jones & Hirst, 1989).

Antimicrobial and Antifungal Actions

Khan et al. (2012) synthesized 4-substituted-imidazolidines and evaluated their antibacterial and antifungal actions against selected microbes. Certain derivatives exhibited significant antimicrobial properties, emphasizing the potential of these compounds in medical applications (Khan, Husain, Sharma, & Rashid, 2012).

Anticancer Potential

Research by Ravinaik et al. (2021) involved the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This study highlights the relevance of imidazoline derivatives in the development of new anticancer drugs (Ravinaik et al., 2021).

properties

IUPAC Name

4-methyl-3-(2-oxoimidazolidin-1-yl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-2-3-12(10-13(11)21-9-6-19-16(21)24)14(22)17-4-7-20-8-5-18-15(20)23/h2-3,10H,4-9H2,1H3,(H,17,22)(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUSPMYDIBFLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2CCNC2=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide

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